molecular formula C6H5BF4N2 B1232989 Benzenediazonium tetrafluoroborate CAS No. 369-57-3

Benzenediazonium tetrafluoroborate

Cat. No.: B1232989
CAS No.: 369-57-3
M. Wt: 191.92 g/mol
InChI Key: JNCLVGMBRSKDED-UHFFFAOYSA-N
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Description

Benzenediazonium tetrafluoroborate is an organic compound with the formula [C₆H₅N₂]BF₄. It is a salt of a diazonium cation and tetrafluoroborate anion. This compound exists as colorless crystals and is soluble in polar solvents. It is the parent member of the aryl diazonium compounds, which are widely used in organic chemistry .

Biochemical Analysis

Biochemical Properties

Benzenediazonium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through diazonium coupling reactions. These interactions often result in the formation of azo compounds, which can alter the activity and function of the biomolecules involved. For instance, this compound can react with tyrosine residues in proteins, leading to the formation of azo-tyrosine derivatives .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through diazonium coupling reactions. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of azo-tyrosine derivatives can alter the activity of tyrosine kinases, which are crucial for cell signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through diazonium coupling reactions. This compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of stable azo compounds. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can decompose in the presence of moisture or heat. Over time, the degradation of this compound can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the modification of aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of xenobiotics. The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. These localization signals ensure that this compound reaches its target sites within the cell .

Chemical Reactions Analysis

Types of Reactions: Benzenediazonium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Benzenediazonium tetrafluoroborate is compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium hexafluorophosphate. The tetrafluoroborate salt is more stable and safer to handle than the chloride salt, which is explosive . The hexafluorophosphate salt offers higher yields in certain reactions but is more expensive .

Comparison with Similar Compounds

Properties

IUPAC Name

benzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCLVGMBRSKDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1333925-04-4
Record name Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5021467
Record name Benzenediazonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-57-3
Record name Benzenediazonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzenediazonium tetrafluoroborate
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Synthesis routes and methods

Procedure details

In a 400 mL beaker containing 30 mL of concentrated hydrochloric acid and 30 mL of water was dissolved 9.2 g (0.1 mole) of aniline. The mixture was cooled to about 0° C. in an ice bath and then diazotized by the addition of a solution containing 7 g (0.1 mole) of sodium nitrite in 12 mL of water. After filtering, the solution was added slowly with stirring to 17 g (0.15 mole) of sodium fluoroborate (NaBF4) dissolved in 30 mL of water at room temperature (although lower temperatures can be used). After stirring another 5 minutes a white precipitate formed which was recovered by filtration, washed with 50 mL of cold water and 50 mL of diethyl ether and dried in vacuum. The yield of benzenediazonium tetrafluoroborate was about 75% of theory. The process (including a final thermal decomposition of the product, which is not employed in this Example), is commonly referred to as the Schiemann method. Kirk-Othmer, Encyclopedia of Chemical Technology, Second Edition, Vol. 9, page 568, Interscience (1966) describes this preparation and shows the equation including the decomposition as follows: ##STR2## A reference to this method is given in U.S. Pat. No. 3,950,444, column 1, lines 29-37, the disclosure of which is hereby incorporated by reference.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Benzenediazonium tetrafluoroborate acts as an electrophilic arylating agent, reacting with aromatic compounds through electrophilic aromatic substitution reactions. This often results in the formation of biaryl derivatives. [] The selectivity of the reaction (ortho-, meta-, or para-substitution) is influenced by the substituents present on both the aromatic substrate and the benzenediazonium salt. [, ]

A: The decomposition of this compound can generate phenyl cations or phenyl radicals, depending on the reaction conditions. [, ] These reactive species can then react with various nucleophiles present in the reaction mixture, leading to a range of products, including phenylated derivatives of the nucleophiles and dediazoniation products like fluorobenzene or phenol. [, , ]

A: The molecular formula of this compound is C6H5N2BF4, and its molecular weight is 191.9 g/mol. []

ANone: Various spectroscopic methods are employed to characterize this compound. These include:

  • NMR Spectroscopy (1H, 13C, 15N, 19F, 11B): Provides information on the structure, bonding, and dynamics of the compound. [, , ]
  • UV-Vis Spectroscopy: Useful for studying the electronic transitions and complexation behavior of the diazonium salt. [, ]
  • IR Spectroscopy: Provides information about the vibrational modes of the molecule, aiding in functional group identification. [, ]
  • X-ray Diffraction: Can be used to determine the crystal structure of this compound and its derivatives. [, , ]

A: this compound can be electrochemically reduced on metal surfaces, leading to the formation of strongly attached organic layers. [, , ] This property enables its use in surface modification and the creation of functional interfaces.

A: The stability and reaction pathway of this compound are influenced by solvent polarity. In highly polar solvents like water, heterolytic dediazoniation, leading to phenyl cation formation, is favored. [] Conversely, in less polar solvents, the homolytic pathway, generating phenyl radicals, becomes more prominent. [, , ]

A: this compound serves as a key precursor to phenyl radicals in Gomberg-Bachmann reactions. [, , ] Under specific conditions, typically in the presence of a base or reducing agent, the diazonium salt decomposes to generate phenyl radicals, which can then participate in aryl-aryl coupling reactions.

A: Derivatives of this compound, after suitable modification to incorporate azide functionalities, can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. [] This allows for the efficient and selective conjugation of the aryl moiety to alkyne-containing molecules, expanding its applications in materials science and bioconjugation.

A: Density functional theory (DFT) calculations have been employed to investigate the isodesmic reactions involving the benzenediazonium cation (C6H5N2+) and substituted benzenes. [] This approach allows for the assessment of relative reactivities and the prediction of reaction outcomes based on electronic and structural factors.

A: Electron-withdrawing groups (EWGs) on the benzene ring typically increase the electrophilicity of the diazonium cation, enhancing its reactivity in electrophilic aromatic substitution reactions. [, , ] Conversely, electron-donating groups (EDGs) tend to decrease the reactivity by reducing the positive charge density on the diazonium group. [, , ]

A: While tetrafluoroborate is a common counterion for diazonium salts, other anions can also be employed. [, ] The nature of the counterion can subtly influence the reactivity of the diazonium salt by altering its solubility, stability, or the degree of ion pairing in solution.

A: this compound is generally stored at low temperatures (e.g., 2-8 °C) to minimize decomposition. [] It is also important to protect the compound from light and moisture to maintain its stability.

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